![molecular formula C21H25N2O+ B229370 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229370.png)
3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a cyclohexyloxy group attached to a benzimidazole ring, which is further substituted with a benzyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium typically involves the reaction of benzimidazole derivatives with cyclohexyloxy methyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can also be employed to enhance the reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the cyclohexyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive benzimidazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1-[(Cyclohexyloxy)methyl]piperidine: Similar in structure but contains a piperidine ring instead of a benzimidazole ring.
2-[(Cyclohexyloxy)methyl]benzimidazole: Similar structure with a different substitution pattern on the benzimidazole ring.
Uniqueness: 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexyloxy group and a benzyl group on the benzimidazole ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C21H25N2O+ |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-benzyl-3-(cyclohexyloxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C21H25N2O/c1-3-9-18(10-4-1)15-22-16-23(21-14-8-7-13-20(21)22)17-24-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,15,17H2/q+1 |
Clé InChI |
YFMPGPLBZBXXIO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)OCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


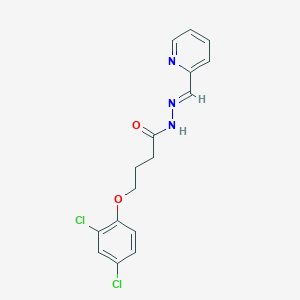
![8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229294.png)
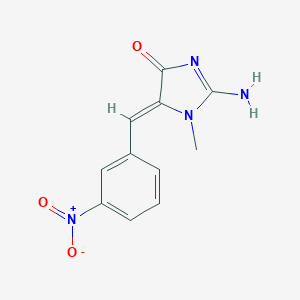
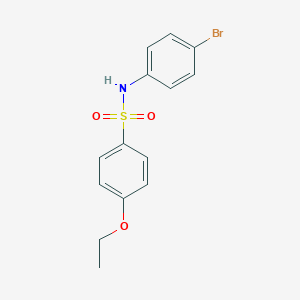
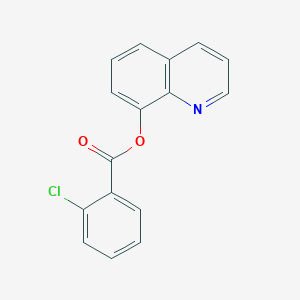
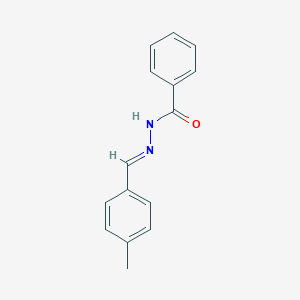
![N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide](/img/structure/B229307.png)
![5,6,7,8-tetrahydrospiro[3,1-benzothiazine-2,1'-cyclohexane]-4(1H)-thione](/img/structure/B229314.png)
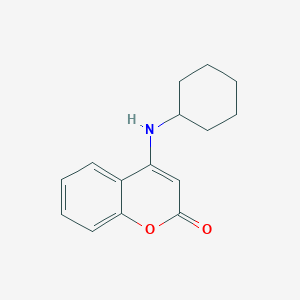
![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)
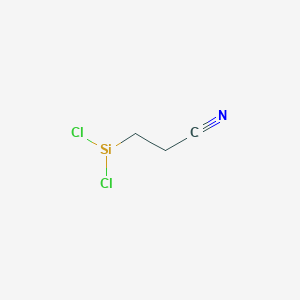

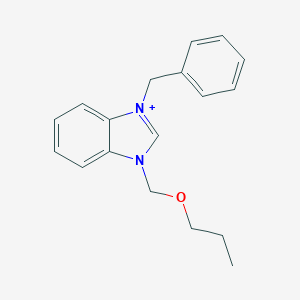
![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
